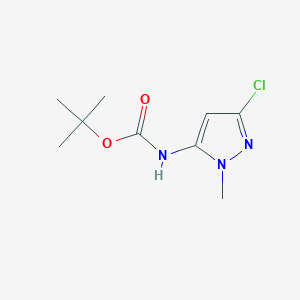

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole

Übersicht

Beschreibung

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole is a chemical compound that contains a Boc-protected amino group . The Boc group, or tert-butyl carbamate, is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Molecular Structure Analysis

The molecular structure of Boc-protected amines is determined by the presence of the Boc group, which is a tert-butyl carbamate . This group is stable towards most nucleophiles and bases .Chemical Reactions Analysis

The Boc group can be cleaved under mild acidic conditions . This makes it a useful protecting group in organic synthesis, as it allows for selective deprotection of amines .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole and its derivatives are primarily involved in various synthesis and characterization studies. For instance, Faria et al. (2013) described the synthesis of new 5-(5-amino-1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles from similar compounds, highlighting the chemical flexibility and utility of pyrazole derivatives in synthesizing complex heterocycles (Faria et al., 2013). Similarly, Matulevičiūtė et al. (2021) developed and synthesized novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids, demonstrating the compound's role in developing novel chemical entities (Matulevičiūtė et al., 2021).

Molecular Structure and Crystallography

The compound also finds applications in understanding molecular structures and crystallography. The work of Fathima et al. (2014) on the crystal and molecular structure of a closely related compound, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, helps in comprehending the intermolecular interactions and structural configurations of such compounds (Fathima et al., 2014).

Anticancer and Antimicrobial Applications

There is significant interest in the potential biological applications of pyrazole derivatives. For example, Sindhu Jose (2017) investigated the anticancer properties of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives, which involve pyrazole structures, demonstrating their relevance in developing novel anticancer agents (Sindhu Jose, 2017). Additionally, Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole and evaluated their analgesic and antioxidant activities, indicating the compound's potential in medicinal chemistry (Karrouchi et al., 2016).

Corrosion Inhibition

Pyrazole derivatives have also been studied for their corrosion inhibition properties. Herrag et al. (2007) evaluated the effect of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, showcasing the compound's application in industrial chemistry (Herrag et al., 2007).

Wirkmechanismus

Target of Action

The compound “5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole” contains a Boc-protected amino group. Boc, or tert-butoxycarbonyl, is a protecting group used in organic synthesis . It’s typically used to protect amines, preventing them from reacting until the desired point in a synthetic pathway .

Mode of Action

The Boc group in “this compound” can be removed under acidic conditions . This reveals the amine group, which can then participate in further reactions .

Pharmacokinetics

The presence of the boc group could potentially affect these properties, as it changes the polarity and size of the molecule .

Action Environment

The action of “this compound” could be influenced by various environmental factors. For example, the pH of the environment could affect the stability of the Boc group .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

5-(Boc-amino)-3-chloro-1-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the protection of amino groups. The Boc group is stable under most nucleophilic and basic conditions, making it an ideal protecting group for amines . The compound interacts with various enzymes and proteins, primarily through its amino and chloro functional groups. These interactions often involve nucleophilic substitution reactions, where the amino group can act as a nucleophile, and the chloro group can participate in electrophilic reactions .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. The compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the Boc-protected amino group can be deprotected under acidic conditions, releasing the free amine, which can then participate in various biochemical reactions within the cell . This deprotection process can affect cellular signaling pathways by altering the availability of reactive amino groups, thereby influencing gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The Boc group can be cleaved under acidic conditions, resulting in the formation of a free amine . This free amine can then interact with various biomolecules, including enzymes and proteins, through nucleophilic substitution or addition reactions . Additionally, the chloro group can participate in electrophilic reactions, further influencing the compound’s biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the Boc group under different conditions is a critical factor. Under acidic conditions, the Boc group can be cleaved, leading to the release of the free amine . This process can result in changes in the compound’s biochemical activity over time. Long-term studies have shown that the compound can influence cellular function by altering the availability of reactive amino groups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a protective agent for amino groups, preventing unwanted side reactions . At high doses, the compound can exhibit toxic effects, potentially leading to adverse reactions in the animal models . These effects highlight the importance of dosage optimization in biochemical studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized through deprotection of the Boc group, resulting in the formation of a free amine . This free amine can then participate in various metabolic reactions, including nucleophilic substitution and addition reactions . The compound’s interactions with enzymes and cofactors can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, the Boc group can influence the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within the cell .

Eigenschaften

IUPAC Name |

tert-butyl N-(5-chloro-2-methylpyrazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGMVMPHSSPPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NN1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B1374629.png)